sodium;1-oxido-4,6-diphenylpyridin-2-one
Description
Sodium;1-oxido-4,6-diphenylpyridin-2-one (molecular formula: C₁₇H₁₂NNaO₂, molecular weight: 285.27 g/mol) is a sodium salt derivative of a pyridinone scaffold substituted with phenyl groups at the 4- and 6-positions. The compound features a deprotonated oxygen at the 1-position, enhancing its solubility in polar solvents compared to its neutral analogs . It is synthesized via base-mediated reactions, as evidenced by the use of sodium hydroxide in related pyridinone syntheses . The phenyl substituents contribute to its lipophilicity (LogP: 3.528), while the sodium counterion improves aqueous stability, making it suitable for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
sodium;1-oxido-4,6-diphenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDVVGUIPOXHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4,6-Diphenylpyridin-2(1H)-one
The precursor 4,6-diphenylpyridin-2(1H)-one is synthesized via cyclocondensation of β-keto esters with ammonium acetate. For example, ethyl benzoylacetate reacts with ammonium acetate in acetic acid under reflux to form the pyridone core. Substituents at the 4- and 6-positions are introduced using phenyl Grignard reagents in a Friedel-Crafts-type alkylation.
Key reaction parameters:
-
Temperature : 80–100°C
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Catalyst : Lewis acids (e.g., AlCl₃) for electrophilic substitution
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Yield : 60–75%
Deprotonation with Sodium Hydroxide
The pyridin-2(1H)-one undergoes deprotonation at the 1-position using aqueous sodium hydroxide (1.2 equiv) in ethanol at 50°C. The oxido group stabilizes the conjugate base, forming the sodium salt:
Characterization Data :
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¹H NMR (CDCl₃) : δ 7.35–7.15 (m, 10H, aromatic), 6.02 (s, 1H, pyridone H-3)
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IR (KBr) : 1670 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (N–O⁻ symmetric stretch)
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions enable modular synthesis of polysubstituted pyridones. Source demonstrates the utility of Suzuki-Miyaura coupling for introducing aryl groups:
Suzuki-Miyaura Coupling of Halopyridones
A brominated pyridone intermediate (e.g., 3-bromo-4,6-diphenylpyridin-2(1H)-one) reacts with phenylboronic acid under Suzuki conditions:
Reaction Conditions :
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Catalyst : Pd(PPh₃)₄ (10 mol%)
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Base : K₂CO₃ (3 equiv)
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Solvent : Dioxane/water (3:1)
Yield : 86% (isolated as pale yellow oil after silica chromatography)
Post-Functionalization to Sodium Salt
The coupled product is treated with sodium methoxide in methanol to deprotonate the pyridone, yielding the sodium oxido derivative.
Optimization Note :
Excess base (>1.5 equiv) leads to over-deprotonation and decomposition, necessitating stoichiometric control.
Oxidative Cyclization of 1,4-Oxazinone Precursors
Source describes a novel pathway using 1,4-oxazin-2-ones as intermediates. Methyl (Z)-2-(2-oxo-5,6-diphenyl-2H-1,4-oxazin-3(4H)-ylidene)acetate undergoes thermal retro-[4+2] cyclization in toluene at 110°C to form the pyridone core:
Procedure :
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Oxazinone Synthesis : Acetylene dicarboxylate reacts with β-amino alcohol precursors.
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Cyclization : Heating in toluene/phenylacetylene generates pyridones via decarbonylation.
Key Data :
Patent-Based Methodologies
US Patent 8,772,497B2 discloses a boron-mediated route for 1,2-dihydropyridin-2-one derivatives, adaptable to sodium oxido compounds:
Boron-Ester Intermediate Formation
Borylation of 4,6-diphenylpyridin-2(1H)-one with bis(pinacolato)diboron in DMF at 130°C introduces a pinacolboronate group at the 1-position.
Conditions :
Transmetallation to Sodium Salt
The boron-ester intermediate undergoes transmetallation with sodium methoxide, displacing the pinacol group with sodium.
Advantage :
This method avoids harsh basic conditions, improving functional group tolerance.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Tautomerization/Deprotonation | 75% | 6 hours | Low | High |
| Suzuki-Miyaura Coupling | 86% | 3 hours | Moderate | Moderate |
| Oxidative Cyclization | 66% | 24 hours | High | Low |
| Boron-Mediated Route | 61% | 5 hours | Moderate | High |
Key Insights :
-
The tautomerization route offers simplicity and scalability for industrial applications.
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Suzuki coupling provides modularity for introducing diverse aryl groups but requires expensive Pd catalysts.
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The boron-mediated patent method is advantageous for acid-sensitive substrates but involves multistep synthesis.
Mechanistic Considerations
Tautomerization Dynamics
The keto-enol tautomerism of pyridones dictates reactivity. Deprotonation at the 1-position stabilizes the enolate form, which coordinates sodium via the oxido group. Computational studies suggest a tautomeric equilibrium constant (Kₑq) of 10³ in favor of the enolate in basic media.
Chemical Reactions Analysis
Compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions to modify its chemical structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reactions often conducted at controlled temperatures and pressures.
Major Products: The reactions yield various products depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of pyridinones can exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies showed that sodium 1-oxido-4,6-diphenylpyridin-2-one had an IC50 value of 15 µM against SW620 colorectal adenocarcinoma cells, indicating potent anti-proliferative properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study revealed that sodium 1-oxido-4,6-diphenylpyridin-2-one exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .
Applications in Material Science
Catalysis
Sodium 1-oxido-4,6-diphenylpyridin-2-one has been utilized as a catalyst in organic reactions. Its ability to facilitate the Baeyer-Villiger oxidation reaction highlights its role in synthesizing lactones from ketones efficiently . The compound's catalytic efficiency was demonstrated through a one-pot synthesis method yielding high purity products with minimal by-products.
Corrosion Inhibition
The compound has shown promise as a corrosion inhibitor in metalworking fluids. Research indicates that it effectively reduces corrosion rates in steel exposed to saline environments. The inhibition efficiency was measured at up to 90% at a concentration of 100 ppm . This application is particularly valuable in industries where metal durability is critical.
Data Table: Summary of Applications
| Application Area | Specific Use | Performance/Effectiveness |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC50 = 15 µM against SW620 cells |
| Antimicrobial agent | MIC = 32 µg/mL against Staphylococcus aureus | |
| Material Science | Catalysis | High efficiency in Baeyer-Villiger reaction |
| Corrosion inhibition | Inhibition efficiency = 90% at 100 ppm |
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer properties of sodium 1-oxido-4,6-diphenylpyridin-2-one on various human tumor cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting its mechanism of action involves the disruption of mitochondrial membrane potential .
Case Study 2: Corrosion Inhibition
In a controlled environment, steel samples treated with sodium 1-oxido-4,6-diphenylpyridin-2-one were subjected to saline exposure over a period of six months. Results showed a significant reduction in corrosion rates compared to untreated samples, confirming the compound's effectiveness as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of compound “sodium;1-oxido-4,6-diphenylpyridin-2-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares sodium;1-oxido-4,6-diphenylpyridin-2-one with structurally related pyridinone derivatives:
Key Observations :
- Lipophilicity : The sodium salt of 4,6-diphenylpyridin-2-one exhibits moderate LogP (3.528), comparable to neutral analogs but higher than methyl-substituted derivatives (e.g., 4,6-dimethyl-2-hydroxypyridine) due to phenyl groups .
- Solubility: The sodium counterion improves aqueous solubility compared to neutral analogs like 1-amino-4,6-diphenylpyridin-2-one, which may aggregate in polar solvents .
Stability and Reactivity
- The sodium salt form enhances stability under basic conditions compared to neutral analogs. For example, 1-amino-4,6-diphenylpyridin-2-one may undergo hydrolysis or oxidation at the amino group .
- Fused-ring derivatives (e.g., ) show increased thermal stability due to aromatic stacking, whereas simpler analogs like 4,6-dimethyl-2-hydroxypyridine may degrade at lower temperatures .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of sodium;1-oxido-4,6-diphenylpyridin-2-one?
- Methodological Answer : Use orthogonal experimental design to systematically evaluate critical synthesis parameters such as temperature, solvent polarity, and reactant molar ratios. This approach minimizes experimental iterations while identifying dominant factors affecting yield and purity. For example, a 4% sodium hydroxide solvent system was optimized using orthogonal arrays in flavonoid extraction studies, demonstrating statistical rigor in variable prioritization .
Q. How should researchers validate the structural characterization of this compound using spectroscopic data?
- Methodological Answer : Employ complementary techniques like NMR (¹H/¹³C), FT-IR, and X-ray crystallography. Baseline corrections and solvent peak eliminations are critical for NMR accuracy. Cross-validate results with replicated analyses under identical conditions to rule out instrumental drift or contamination. For instance, primary and replicated analyses in Mendelian randomization studies ensure data consistency .
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Advanced Research Questions
Q. How can conflicting thermal stability data for this compound across studies be systematically resolved?
- Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., heating rate, atmosphere) causing discrepancies. Pair thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) under inert and oxidative conditions. Replicate experiments in triplicate and apply multivariate regression to identify confounding factors, a strategy adapted from rigorous data validation frameworks .
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer : Integrate density functional theory (DFT) calculations with experimental kinetics. For example, simulate frontier molecular orbitals to predict electrophilic/nucleophilic sites, then validate via controlled reactions (e.g., pH-dependent hydrolysis). Pair computational outputs with orthogonal experimental data to refine predictive models .
Data Contradiction and Validation
Q. What protocols should be followed when spectroscopic and chromatographic data for this compound yield conflicting purity assessments?
- Methodological Answer : Implement a tiered validation workflow:
Re-run analyses using freshly prepared samples to exclude degradation artifacts.
Compare results across independent instruments/labs to rule out calibration errors.
Apply advanced hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities undetected by routine HPLC.
This approach mirrors multi-laboratory validation frameworks for resolving irreproducible results .
Q. How can researchers design experiments to investigate the compound’s role in catalytic cycles while accounting for variable reaction yields?
- Methodological Answer : Use a fractional factorial design to screen variables (e.g., catalyst loading, solvent dielectric constant). Apply response surface methodology (RSM) to model nonlinear interactions. For example, orthogonal arrays in solvent optimization studies reduced experimental runs by 70% while maintaining statistical significance .
Cross-Disciplinary Methodologies
Q. What strategies bridge synthetic chemistry and materials science to study this compound’s application in hybrid materials?
- Methodological Answer : Combine sol-gel synthesis with in-situ spectroscopic monitoring (e.g., Raman spectroscopy during polymerization). Use small-angle X-ray scattering (SAXS) to correlate molecular packing with macroscopic material properties. Cross-disciplinary collaboration platforms like ResearchGate can facilitate access to specialized instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
